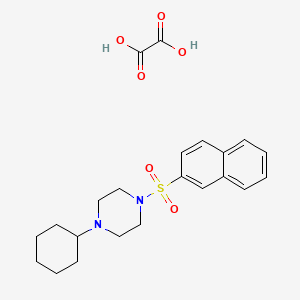
1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate, also known as CNS-5161, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of piperazine derivatives and has been found to exhibit significant pharmacological activity.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate involves its selective binding to the 5-HT7 receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate can modulate the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate has been found to exhibit significant biochemical and physiological effects in various animal models. It has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and enhance the efficacy of antidepressant drugs. Additionally, 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate has been found to have a favorable safety profile and does not exhibit any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate is its high selectivity for the 5-HT7 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate is its relatively low potency, which requires high doses to achieve significant pharmacological effects.
Orientations Futures
There are several future directions for the research and development of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate. One of the areas of interest is the identification of new therapeutic applications for this compound, such as the treatment of cognitive impairment associated with aging and neurodegenerative disorders. Additionally, the development of more potent analogs of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate could improve its efficacy and expand its therapeutic potential. Finally, the investigation of the mechanism of action of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate at the molecular level could provide valuable insights into the regulation of neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate involves the reaction of 1-cyclohexylpiperazine with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate. The overall yield of the synthesis process is around 60%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
1-cyclohexyl-4-(2-naphthylsulfonyl)piperazine oxalate has been extensively studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders. It has been found to exhibit significant activity as a selective 5-HT7 receptor antagonist, which makes it a promising candidate for the treatment of depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-cyclohexyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S.C2H2O4/c23-25(24,20-11-10-17-6-4-5-7-18(17)16-20)22-14-12-21(13-15-22)19-8-2-1-3-9-19;3-1(4)2(5)6/h4-7,10-11,16,19H,1-3,8-9,12-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHHKGFAGSUCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6069192.png)
![(2E)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6069197.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methylbenzamide](/img/structure/B6069202.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6069223.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine hydrochloride](/img/structure/B6069230.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide](/img/structure/B6069236.png)
![2-{[(2,5-dichlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6069241.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6069248.png)
![5-[5-(1,4-dioxan-2-yl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-6-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B6069255.png)
![N-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6069280.png)
![N-(4-ethoxyphenyl)-2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6069288.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6069296.png)
![ethyl 6-benzyl-2-({[(4-methylphenyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6069297.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B6069306.png)